6-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

Catalog No.
S2718798
CAS No.
899385-10-5
M.F
C17H21NO2
M. Wt
271.36
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chr...

CAS Number

899385-10-5

Product Name

6-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

IUPAC Name

6-methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one

Molecular Formula

C17H21NO2

Molecular Weight

271.36

InChI

InChI=1S/C17H21NO2/c1-12-5-7-18(8-6-12)11-14-10-17(19)20-16-4-3-13(2)9-15(14)16/h3-4,9-10,12H,5-8,11H2,1-2H3

InChI Key

JAXZGSCJCFIZPA-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)C

solubility

not available

Chemistry

Application Summary: In chemistry, this compound is utilized as a catalyst and intermediate in organic synthesis processes. Its structure is conducive to facilitating reactions due to the presence of both electron-donating and electron-withdrawing groups.

Methods of Application: The compound is often used in catalytic amounts to initiate or accelerate chemical reactions, such as the synthesis of N-methyl imines . It can also act as a nucleophile or electrophile in various organic transformations.

Results and Outcomes: The use of this compound has led to increased yields and selectivity in target reactions. For instance, it has been reported to improve the efficiency of imine formation reactions, with yields exceeding 90% under optimized conditions .

Medicine

Application Summary: Medically, “6-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one” is explored for its potential pharmacological effects, particularly in the development of new therapeutic agents.

Methods of Application: It is tested in vitro and in vivo for biological activity against various targets, such as enzymes or receptors.

Results and Outcomes: While specific data on this compound is limited, structurally similar compounds have shown promise in preclinical trials, indicating potential efficacy in disease treatment .

Materials Science

Application Summary: In materials science, this compound is used in the development of new materials with specific optical properties, such as non-linear optical (NLO) materials for electro-optic applications .

Methods of Application: The compound is synthesized and incorporated into materials to enhance their optical properties, which are then characterized using techniques like single crystal X-ray diffraction.

Results and Outcomes: The incorporation of this compound has resulted in materials with improved NLO properties, suitable for applications in photonics and optoelectronics .

Pharmacological Research

Application Summary: This compound has been studied for its effects on adipocytes, particularly in the context of metabolic diseases.

Methods of Application: In pharmacological research, the compound was used to evaluate its impact on preadipocytes and differentiated adipocytes, assessing its influence on lipolysis and adipogenesis .

Results and Outcomes: It also induced apoptosis in differentiated adipocytes, suggesting a potential role in the treatment of metabolic disorders .

Organic Synthesis

Application Summary: “6-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one” serves as a catalyst in the synthesis of N-methyl imines, which are important intermediates in organic chemistry.

Methods of Application: The compound is used as a catalyst at elevated temperatures to facilitate the formation of N-methyl imines, which are versatile scaffolds in chemical synthesis .

Results and Outcomes: The use of this compound as a catalyst has demonstrated stable activity and high yields in the synthesis of N-methyl imines, showcasing its efficiency and potential as a greener alternative in organic reactions .

6-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a synthetic organic compound characterized by its chromen-2-one core, which is a well-known structural motif in various bioactive molecules. This compound features a methyl group at the sixth position and a piperidine moiety attached through a methylene bridge at the fourth position. The presence of the piperidine group enhances its chemical properties and biological activities, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 6-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one can be understood through several key reactions:

  • Nucleophilic Substitution: The piperidine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Friedel-Crafts Alkylation: The compound can undergo Friedel-Crafts alkylation, where electrophilic aromatic substitution introduces new alkyl groups onto the chromen-2-one core.
  • Condensation Reactions: It can also participate in condensation reactions with various electrophiles, leading to the formation of more complex structures.

These reactions highlight the compound's versatility in synthetic organic chemistry.

6-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one exhibits potential biological activities that are being explored in various studies:

  • Antioxidant Properties: Compounds with chromen-2-one structures often show antioxidant activity, which is crucial for protecting cells from oxidative stress.
  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications.
  • Enzyme Inhibition: The compound may inhibit specific enzymes related to disease pathways, although detailed mechanisms are yet to be fully elucidated.

The synthesis of 6-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves several steps:

  • Formation of Chromen-2-one Core: This is achieved through the condensation of salicylaldehyde with a β-keto ester under acidic or basic conditions.
    Salicylaldehyde+ keto esterChromen 2 one\text{Salicylaldehyde}+\text{ keto ester}\rightarrow \text{Chromen 2 one}
  • Introduction of Methyl Group: A methyl group can be introduced via alkylation reactions using methyl iodide or other suitable reagents.
  • Attachment of Piperidine Moiety: The piperidine group is attached through nucleophilic substitution, where 4-methylpiperidine reacts with the chromen derivative in the presence of a base.
  • Purification and Characterization: The final product is purified using techniques such as recrystallization or chromatography and characterized using spectral methods like NMR and mass spectrometry.

The potential applications of 6-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one are diverse:

  • Medicinal Chemistry: Investigated for its therapeutic potential due to its structural similarity to other bioactive compounds.
  • Chemical Biology: Used as a probe to study interactions with biological targets.
  • Material Science: Its unique properties may lead to applications in developing new materials or chemical processes.

Studies on the interactions of 6-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one with various biological targets are ongoing. These studies focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Understanding how it modulates biological pathways through its interactions.
  • Comparative Studies: Analyzing its effects relative to similar compounds to determine unique biological profiles.

Several compounds share structural similarities with 6-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-oneLacks methyl group at position sixPotentially different biological activity
6-isopropyl-2H-chromen-2-oneLacks piperidine moietyReduced pharmacological potential
6,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-oneContains additional methyl groupsAltered activity profile due to sterics
6-chloro-7-methyl-4[(4-methylpiperidin-1-yl)methyl]-2H-chromen -2-oneContains chlorine substituentPotentially different reactivity and selectivity

Uniqueness

The uniqueness of 6-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen -2-one lies in its combination of the chromen core, methyl group, and piperidine moiety. This combination enhances its stability and biological activity compared to structurally similar compounds, making it a promising candidate for further research and development in medicinal chemistry.

XLogP3

2.9

Dates

Last modified: 08-16-2023

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